molecular formula C10H12FNO2S B12326814 3-(3-Fluorophenyl)sulfonylpyrrolidine

3-(3-Fluorophenyl)sulfonylpyrrolidine

Cat. No.: B12326814
M. Wt: 229.27 g/mol
InChI Key: BSVLVIZYTIVCOM-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-fluorophenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenyl)sulfonylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)sulfonylpyrrolidine
  • 3-(3-Chlorophenyl)sulfonylpyrrolidine
  • 3-(3-Bromophenyl)sulfonylpyrrolidine

Uniqueness

3-(3-Fluorophenyl)sulfonylpyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H12FNO2S/c11-8-2-1-3-9(6-8)15(13,14)10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

BSVLVIZYTIVCOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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